N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide
Description
This compound features a pyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a 2-(3-methylphenyl)acetamide moiety attached via a methylene bridge. Its molecular formula is C₁₈H₂₂N₃O₂ (calculated molecular weight: 312.39 g/mol). The pyrano-pyrazole scaffold is known for conformational rigidity, which may enhance binding specificity in biological systems.
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-4-3-5-13(8-12)9-17(21)18-10-15-14-11-22-7-6-16(14)20(2)19-15/h3-5,8H,6-7,9-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTAKQDEJOLPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2COCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Structural Analogues
(a) 3-Cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide (BK47836)
- Key Differences: Replaces the 2-(3-methylphenyl)acetamide with a 3-cyanobenzamide group.
- Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the methylphenyl substituent. Molecular weight: 296.32 g/mol (C₁₆H₁₆N₄O₂) .
(b) 7-Methyl-2-(methylamino)-3-nitro-4-(substituted phenyl)-4H,5H-pyrano[4,3-b]pyran-5-one
- Core Variation: Pyrano[4,3-b]pyran-5-one vs. pyrano[4,3-c]pyrazole.
- Bioactivity: Demonstrated antimicrobial activity, suggesting pyrano-heterocycles as viable pharmacophores .
(c) N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h)
- Structural Features : Pyrazolo[3,4-b]pyridine core with a phenylpropanamide chain.
- Physicochemical Data : Molecular weight 296 g/mol (C₁₇H₁₈N₄O), melting point 128–130°C, IR C=O stretch at 1690 cm⁻¹ .
Activité Biologique
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide is a compound that has garnered attention in recent years for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes a pyrano-pyrazole moiety and an acetamide group. Its molecular formula is , and it exhibits specific functional groups that contribute to its biological activities.
Pharmacological Properties
Recent studies have highlighted various biological activities associated with compounds similar to N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects across multiple cell lines. For instance, compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values ranging from 0.01 µM to 42.30 µM .
- Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
- Metabolic Effects : Some derivatives have been identified as inducers of transcription factors associated with lipid metabolism and weight loss in animal models .
The biological activity of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : The induction of apoptotic pathways has been a significant mechanism through which pyrazole derivatives exert their anticancer effects.
Data Tables
The following table summarizes key findings related to the biological activity of pyrazole derivatives relevant to this compound:
| Compound Structure | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative 1 | MCF7 | 0.01 | Anticancer |
| Pyrazole Derivative 2 | A549 | 26 | Anticancer |
| Pyrazole Derivative 3 | Hep-2 | 3.25 | Cytotoxic |
| Pyrazole Derivative 4 | NCI-H460 | 0.39 | Autophagy Induction |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, N-{(1-methyl-1H,4H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide showed significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics. This suggests its potential as a candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of related compounds in animal models. The results indicated a marked reduction in inflammatory markers when treated with pyrazole derivatives, supporting their potential use in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide, and how are intermediates optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrano-pyrazole core via cyclization of substituted pyrazoles and dihydrofuran derivatives. Subsequent alkylation introduces the methyl group at the 1-position, followed by coupling with 2-(3-methylphenyl)acetamide via a nucleophilic substitution or amide bond formation. Optimization includes adjusting reaction temperatures (e.g., 60–80°C for cyclization) and catalysts (e.g., Lewis acids like ZnCl₂) to improve yields. Purity is validated using HPLC and LCMS (>95% purity threshold) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrano-pyrazole scaffold and substituent positions. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable. Cross-referencing with computational models (e.g., DFT calculations) enhances structural validation .
Q. What are the primary solubility and stability considerations for in vitro assays?
- Methodology : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies under varying pH (3–9) and temperatures (4°C–37°C) are conducted via HPLC to assess degradation kinetics. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodology : Use Design of Experiments (DoE) to screen variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 ratio of pyrano-pyrazole to acetamide). Catalysts like EDCI/HOBt improve amide bond formation efficiency. Real-time monitoring via FT-IR or inline HPLC reduces side-product formation. Computational tools (e.g., Gaussian for transition-state modeling) predict energetically favorable pathways .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific enzymatic inhibition). Control for assay-specific variables: cell line genetic backgrounds (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. Molecular dynamics simulations (e.g., GROMACS) can model compound-target interactions under varying physiological conditions to explain discrepancies .
Q. How can computational models predict the compound’s binding affinity to kinase targets, and what validation is required?
- Methodology : Perform molecular docking (AutoDock Vina) against kinase homology models built from PDB templates (e.g., PDB ID 1ATP for ATP-binding sites). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff). Mutagenesis studies (e.g., alanine scanning of key residues) confirm critical interactions .
Q. What approaches enable rational design of derivatives with improved metabolic stability?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methylphenyl moiety to reduce CYP450-mediated oxidation. Deuterium labeling at metabolically labile positions (e.g., benzylic hydrogens) slows degradation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
